molecular formula C10H13ClN2O2 B14890146 4-Chloro-N-(3-methoxypropyl)picolinamide

4-Chloro-N-(3-methoxypropyl)picolinamide

Cat. No.: B14890146
M. Wt: 228.67 g/mol
InChI Key: JKAIRYBPVQRLJV-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-methoxypropyl)picolinamide is an organic compound with the molecular formula C10H13ClN2O2. It is a derivative of picolinamide, where the picolinamide core is substituted with a 4-chloro group and a 3-methoxypropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3-methoxypropyl)picolinamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with 3-methoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3-methoxypropyl)picolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted picolinamides with various functional groups.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxypropyl group.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

4-Chloro-N-(3-methoxypropyl)picolinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-methoxypropyl)picolinamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-(3-methoxypropyl)picolinamide is unique due to the presence of both the chloro and methoxypropyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

4-chloro-N-(3-methoxypropyl)pyridine-2-carboxamide

InChI

InChI=1S/C10H13ClN2O2/c1-15-6-2-4-13-10(14)9-7-8(11)3-5-12-9/h3,5,7H,2,4,6H2,1H3,(H,13,14)

InChI Key

JKAIRYBPVQRLJV-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=NC=CC(=C1)Cl

Origin of Product

United States

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